molecular formula C9H18N2O3 B13320383 Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Cat. No.: B13320383
M. Wt: 202.25 g/mol
InChI Key: DMSCTMUXQVMOJE-ZETCQYMHSA-N
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Description

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate (CAS 54793-73-6) is a synthetic, unnatural amino acid derivative of interest in chemical and pharmaceutical research. This compound features a defined stereocenter and a molecular formula of C 9 H 18 N 2 O 3 , with a molecular weight of 202.25 g/mol . Its structure incorporates a leucine backbone, esterified and functionalized with a glycinamide group, making it a valuable chiral building block or intermediate for the synthesis of more complex peptides and proteomimetics . Unnatural amino acids like this one serve as privileged scaffolds in various research fields, including organic synthesis, chemical biology, and drug discovery . They are crucial tools for constructing novel molecular architectures, such as polyaryl-based unnatural amino acid motifs, which can act as non-peptidyl α-helix mimetics to disrupt protein-protein interactions . Researchers also utilize such enantiopure building blocks to develop organocatalysts and create probes for studying biomolecule function . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t7-/m0/s1

InChI Key

DMSCTMUXQVMOJE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of specific amino acids with methyl esters under controlled conditions. One common method involves the use of protected amino acids, which are then deprotected and coupled with methyl esters to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the compound. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and amide groups play crucial roles in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, the iodoacetyl group in 6ab introduces reactivity for cross-coupling or radiolabeling . The 4-methoxybenzyl (PMB) group in 2d acts as a protective group for amines, improving stability during synthesis . Dex-4 incorporates a bulky 4-isobutylphenyl group, mimicking nonsteroidal anti-inflammatory drug (NSAID) motifs for targeted activity .

Synthetic Strategies :

  • Halogenation (e.g., bromo/iodo derivatives) and protective-group chemistry (e.g., PMB, Boc) are common for modulating reactivity .
  • Peptide coupling reagents like HBTU/HOBt (used in ) are standard for forming amide bonds in analogs such as compound 8 .

Physical Properties :

  • Viscosity varies significantly; for example, compound 3k () and 2d () are described as "very viscous liquids," likely due to bulky substituents or hydrogen-bonding networks.
  • NMR data (e.g., δ 7.74 ppm aromatic protons in 3k ) provide insights into electronic environments influenced by substituents.

Biological Activity

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate, also known as a derivative of amino acid methyl esters, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its structural features that may confer specific biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₈N₂O₃
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular responses.

Biological Activities

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain proteases, which are critical in various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
  • Receptor Interaction : The compound may also interact with specific receptors involved in signaling pathways, potentially modulating immune responses or cell proliferation.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of amino acid methyl esters exhibit inhibitory effects on serine proteases, which are vital for numerous biological functions. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in diseases where protease activity is dysregulated .
  • Immune Modulation : Another investigation focused on the compound's ability to modulate immune responses through Toll-like receptor (TLR) pathways. It was found to enhance the release of pro-inflammatory cytokines in macrophage cultures, indicating a role in immune system activation .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibition of serine proteases
Immune ModulationEnhanced cytokine release
Receptor InteractionPotential modulation of TLRs

Q & A

Basic Questions

Q. How is Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate synthesized, and what characterization methods confirm its structure?

  • Synthesis : The compound is typically synthesized via multi-step reactions involving amino acid derivatives and acylating agents. For example, methyl esters of amino acids (e.g., L-leucine methyl ester) are reacted with activated acetamido groups (e.g., using acetic anhydride or acetyl chloride) under basic conditions. Yields often exceed 80% when optimized .
  • Characterization : Structural confirmation is achieved through 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR spectroscopy to identify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C18H29N2O4+\text{C}_{18}\text{H}_{29}\text{N}_2\text{O}_4^+, observed m/z 337.2137) .

Q. What spectroscopic techniques are employed to analyze the purity and structural integrity of this compound?

  • NMR : 1H^1 \text{H} NMR detects characteristic peaks for the methyl ester (δ ~3.70 ppm), α-protons (δ ~4.30–4.50 ppm), and branched alkyl chains (δ ~0.92 ppm). 13C^{13} \text{C} NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbon signals .
  • HRMS : ESI-HRMS provides accurate mass measurements (e.g., ±0.0015 Da error) to distinguish isotopic patterns and rule out impurities .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (Ar) to prevent hydrolysis. Catalytic bases (e.g., triethylamine) enhance acylation efficiency. Stepwise purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures intermediate purity, achieving yields up to 94% .
  • Derivatization : Introducing functional groups (e.g., iodoacetyl via KI substitution) improves solubility for downstream applications .

Q. How does this compound interact with biological targets, and what assays determine its bioactivity?

  • Mechanistic Studies : The compound’s amide and ester moieties enable hydrogen bonding with enzymes (e.g., proteases or aminopeptidases). Docking studies and molecular dynamics simulations predict binding affinities to active sites .
  • Assays : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines and antimicrobial susceptibility testing (MIC determinations) are used. For example, derivatives exhibit antitumor activity via inhibition of DNA synthesis pathways .

Q. What crystallographic methods elucidate the 3D structure of derivatives of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structures (e.g., monoclinic space group CcCc, a=17.8256A˚a = 17.8256 \, \text{Å}, β=100.404\beta = 100.404^\circ). Hydrogen bonding networks and torsional angles are analyzed to confirm stereochemistry .
  • Data Collection : High-resolution synchrotron data (e.g., Rint<0.05R_{\text{int}} < 0.05) minimizes errors in electron density maps, critical for resolving chiral centers .

Data Contradictions and Resolution

  • Stereochemical Assignments : Discrepancies in NMR-based configurations (e.g., 1H^1 \text{H} coupling constants) vs. X-ray data are resolved via NOESY experiments or comparative analysis with enantiomerically pure standards .
  • Yield Variability : Divergent yields (57–94%) in similar reactions highlight the impact of solvent polarity and reagent stoichiometry, necessitating rigorous optimization .

Methodological Recommendations

  • Synthetic Protocols : Prioritize microwave-assisted synthesis for rapid amide bond formation .
  • Analytical Workflows : Combine LC-MS for real-time reaction monitoring and circular dichroism (CD) to verify chiral integrity .

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